1,2,3-Tribromo-5-iodobenzene
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Overview
Description
1,2,3-Tribromo-5-iodobenzene: is an organic compound with the molecular formula C6H2Br3I . It is a halogenated benzene derivative, characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-5-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated to form 1,2,3-tribromobenzene.
Industrial Production Methods: Industrial production of this compound typically involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro-substituted compounds .
Scientific Research Applications
1,2,3-Tribromo-5-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and materials for electronic applications
Mechanism of Action
The mechanism of action of 1,2,3-tribromo-5-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong and directional interactions with various substrates, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
- 1,2,3-Tribromo-5-nitrobenzene
- 1,3-Dibromo-2-iodo-5-nitrobenzene
- 1,3,5-Tribromo-2-iodobenzene
Comparison: 1,2,3-Tribromo-5-iodobenzene is unique due to the specific arrangement of bromine and iodine atoms on the benzene ring. This arrangement affects its reactivity and the types of interactions it can participate in. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct chemical behavior in reactions .
Properties
IUPAC Name |
1,2,3-tribromo-5-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDKQHOGTMKUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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